molecular formula C7H6O3S B1338813 4-Acetylthiophene-2-carboxylic acid CAS No. 88105-23-1

4-Acetylthiophene-2-carboxylic acid

Cat. No. B1338813
Key on ui cas rn: 88105-23-1
M. Wt: 170.19 g/mol
InChI Key: XYGMOSFVNZUTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05290802

Procedure details

Methyliodide (783 mg, 5.51 mmoles) was added to a stirred suspension of 4-acetyl-2-thiophenecarboxylic acid (prepared according to Satonaka, H., Bull. Chem. Soc. Japan 56:2463 (1983)) (782 mg, 4.59 mmoles) and sodium carbonate (1.70 g, 16.08 mmoles) in 25 ml of N,N-dimethylformamide. After stirring overnight at room temperature the mixture was poured into water (125 ml), saturated with solid sodium chloride and extracted with ethyl acetate (3×50 ml). The combined extracts were washed with brine, dried (magnesium sulfate) and concentrated in vacuo to an off-white solid (761 mg, 90%), m.p. 94°-6° C. EIMS (m/z): 184 (M+, 74%), 169 (M+ -CH3, base), 153 (M+ -CH3O, 51%); 1HNMR (DMSO-d6) delta, 8.17 (1H, d, J=1.5Hz), 8.13 (1H, d, J=1.5Hz), 3.88 (3H, s), 2.51 (3H, s).
Quantity
783 mg
Type
reactant
Reaction Step One
Quantity
782 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CI.[C:3]([C:6]1[CH:7]=[C:8]([C:11]([OH:13])=[O:12])[S:9][CH:10]=1)(=[O:5])[CH3:4].[C:14](=O)([O-])[O-].[Na+].[Na+].[Cl-].[Na+]>CN(C)C=O.O>[C:3]([C:6]1[CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[S:9][CH:10]=1)(=[O:5])[CH3:4] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
783 mg
Type
reactant
Smiles
CI
Name
Quantity
782 mg
Type
reactant
Smiles
C(C)(=O)C=1C=C(SC1)C(=O)O
Name
Quantity
1.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an off-white solid (761 mg, 90%), m.p. 94°-6° C

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)C=1C=C(SC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.